molecular formula C14H24N2O B1351523 Adamantane-1-carboxylic acid (3-amino-propyl)-amide CAS No. 408324-84-5

Adamantane-1-carboxylic acid (3-amino-propyl)-amide

Cat. No. B1351523
M. Wt: 236.35 g/mol
InChI Key: WOPJTLDQPWBBJD-UHFFFAOYSA-N
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Description

1-Adamantanecarboxylic acid is an organic compound with the empirical formula C11H16O2 . It is used in various applications including as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles . It can also be used as an additive in polycondensation reactions to yield conjugated polymers as possible optoelectronic materials .

Physical and Chemical Properties 1-Adamantanecarboxylic acid has a molecular weight of 180.24 . It has a melting point of 172-174 °C . The compound is classified as a combustible solid .

Scientific Research Applications

Antiviral Agents

Adamantane-1-carboxylic acid (3-amino-propyl)-amide derivatives demonstrate notable antiviral effects. Studies have shown that certain adamantyl-carboxylic acid amides, including N-(1-adamantyl) cinnamic acid amide and N-(1-adamantyl)-3-(4'-methoxyphenyl)-acrylic acid amide, exhibit significant virustatic properties (Kreutzberger & Schröders, 1975), (Kreutzberger & Schröders, 1975).

Membrane Activity

Adamantane derivatives, including adamantane amides, have been studied for their ability to affect the functional properties of membrane proteins. This includes modifying the lipid membranes and imparting a more "liquid-phase" character, which has implications in antiviral and cytotoxic properties (Purygin et al., 1999).

Synthesis and Functionalization

Research has focused on the synthesis and functionalization of adamantane amides, exploring novel methods and applications. For instance, the synthesis of 1-adamantanecarboxylic and (1-adamantyl)acetic acids with various amino acids has been investigated to understand their impact on biological systems (Akhrem et al., 2010).

Inhibition of Virus Reproduction

Adamantane amides, such as amide of 1-adamantane carboxylic acid, have been shown to inhibit the reproduction of viruses like Sindbis virus. Studies highlight their ability to inhibit virus-specific synthesis of RNA and protein, marking a difference from other antiviral agents (Andronova, 1996), (Andronova Vl, 1996).

Bioconjugation and Chemical Reactions

Studies have also explored the mechanism of amide formation by carbodiimide in aqueous media, relevant for bioconjugation processes involving adamantane derivatives (Nakajima & Ikada, 1995).

Safety And Hazards

As a combustible solid, 1-Adamantanecarboxylic acid poses a fire hazard . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

N-(3-aminopropyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c15-2-1-3-16-13(17)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPJTLDQPWBBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)adamantane-1-carboxamide

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